

Application Note: Analytical Methods for the Quantification of CM764 in Tissue

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Introduction

CM764 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death. The quantification of **CM764** in tissue samples is essential for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to correlate drug exposure with target engagement and efficacy. This application note provides detailed protocols for the quantitative analysis of **CM764** in tissue using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and an immunoassay for measuring target engagement.

Quantitative Analysis of CM764 in Tissue by LC-MS/MS

A sensitive and specific LC-MS/MS method has been developed for the quantification of **CM764** in various tissue matrices. This method is based on a similar approach developed for the DNA-PK inhibitor, AZD7648, and offers high throughput and accuracy.[1]

Experimental Protocol: LC-MS/MS Quantification

- 1. Tissue Homogenization:
- Accurately weigh 50-100 mg of frozen tissue.



- Add 500 μL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Homogenize the tissue on ice using a bead-based homogenizer or a Dounce homogenizer until no visible tissue fragments remain.
- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (tissue lysate) for further processing.
- 2. Protein Precipitation:
- To 100 μL of tissue lysate, add 300 μL of acetonitrile containing an appropriate internal standard (IS). The choice of IS will depend on the chemical properties of **CM764**; a structurally similar compound with a different mass is ideal.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95% Mobile Phase A).
- 3. LC-MS/MS Conditions:
- · Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μm).[1]
 - Mobile Phase A: 0.1% formic acid in water.[1]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
 - Flow Rate: 0.4 mL/min.



- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a
 2-minute re-equilibration at initial conditions.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- Mass Spectrometry:
 - Instrument: A triple quadrupole mass spectrometer.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - The specific precursor and product ions for CM764 and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer. For a hypothetical example based on a similar kinase inhibitor, the transitions might be:
 - **CM764**:m/z 450.2 → 350.1 (Quantifier), m/z 450.2 → 250.0 (Qualifier)
 - Internal Standard:m/z 455.2 → 355.1
 - Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analytes.

Data Presentation: Quantitative LC-MS/MS Data

The following table summarizes hypothetical validation data for the LC-MS/MS method for **CM764** quantification in rat liver tissue.



Parameter	Result
Linearity Range	1 - 2000 ng/g
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/g
Accuracy at LLOQ	95% - 105%
Precision at LLOQ (%CV)	< 15%
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Mean Recovery	> 85%

Target Engagement Assessment of CM764 in Tissue

Measuring the direct binding of **CM764** to its target, RIPK1, in tissues is crucial for understanding its pharmacodynamic effects. An antibody-based immunoassay, termed TEAR1 (Target Engagement Assessment for RIPK1), can be employed for this purpose.[2][3] This assay works on the principle of competition, where the presence of a drug that binds to RIPK1 prevents the binding of a specific antibody to the same target.[2][3]

Experimental Protocol: TEAR1 Immunoassay

- 1. Tissue Lysate Preparation:
- Prepare tissue lysates as described in the LC-MS/MS protocol (Section: Tissue Homogenization).
- Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- 2. Immunoassay Procedure:
- This assay is typically performed in a 96-well plate format.
- A capture antibody specific for RIPK1 is coated onto the wells.



- Tissue lysates containing a known amount of total protein are added to the wells.
- A detection antibody that binds to a region of RIPK1 that is blocked by **CM764** is then added.
- The amount of detection antibody that binds is inversely proportional to the amount of CM764 bound to RIPK1.
- The signal is typically detected using an electrochemiluminescent or colorimetric substrate.
- A parallel assay using a detection antibody that binds to a region of RIPK1 not blocked by the drug is run to measure total RIPK1 levels for normalization.

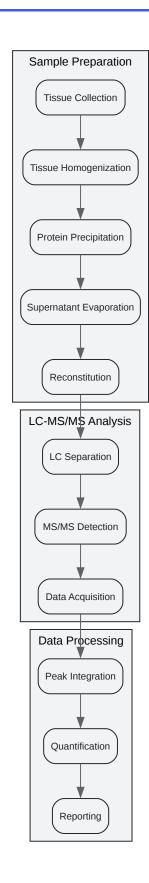
Data Presentation: Target Engagement Data

The following table shows hypothetical target engagement data for **CM764** in different tissues following a single oral dose in mice.

Tissue	Dose (mg/kg)	Time (hours)	Target Engagement (%)
Liver	30	2	85
Liver	30	8	55
Spleen	30	2	78
Spleen	30	8	45
Brain	30	2	15
Brain	30	8	5

Visualizations Experimental Workflow for CM764 Quantification



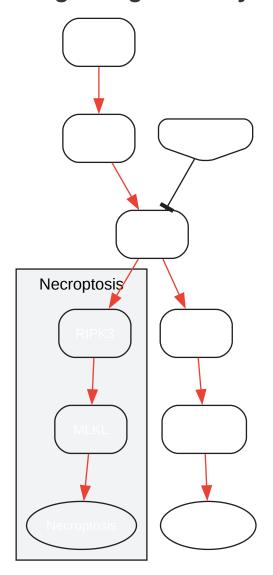


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Caption: Workflow for CM764 quantification in tissue.



Hypothetical RIPK1 Signaling Pathway



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Caption: Inhibition of RIPK1 signaling by CM764.

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References



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